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Compound of Interest

Compound Name: 7-Fluorochroman-4-one

Cat. No.: B047714

An In-depth Technical Guide to 7-
Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorochroman-4-one, a
fluorinated derivative of the chroman-4-one scaffold. Chroman-4-ones are a class of
heterocyclic compounds that have garnered significant interest in medicinal chemistry due to
their diverse biological activities. This document details the physicochemical properties,
synthesis, and potential therapeutic applications of 7-Fluorochroman-4-one, supported by
experimental methodologies and data from related compounds.

Core Compound Information

CAS Number: 113209-68-0 Molecular Formula: CsH7FO2 Molecular Weight: 166.15 g/mol

Physicochemical Properties
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Property Value

Molecular Weight 166.15 g/mol

Melting Point 46-50 °C

Boiling Point 281.9 £ 40.0 °C (Predicted)
Density 1.297 + 0.06 g/cm3 (Predicted)

Synthesis of 7-Fluorochroman-4-one

The synthesis of 7-Fluorochroman-4-one can be achieved through a two-step process
starting from 3-fluorophenol. The general strategy involves an initial Friedel-Crafts acylation
followed by an intramolecular cyclization. While a specific detailed protocol for 7-
Fluorochroman-4-one is not readily available in published literature, the following procedure is
adapted from the well-established synthesis of the analogous 7-hydroxychroman-4-one.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-
one

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

e To a cooled (0 °C) solution of 3-fluorophenol and 3-chloropropionic acid in a suitable solvent
(e.g., dichloromethane), slowly add a Lewis acid catalyst such as trifluoromethanesulfonic
acid.

» Allow the reaction mixture to stir at room temperature for several hours until the starting
material is consumed (monitored by TLC).

o Upon completion, quench the reaction by carefully adding ice-water.
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-hydroxy-
4-fluorophenyl)propan-1-one.
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Step 2: Intramolecular Cyclization

e Dissolve the crude intermediate from Step 1 in an aqueous solution of a base, such as 2 M
sodium hydroxide.

 Stir the mixture at room temperature for a few hours to facilitate the intramolecular
nucleophilic substitution, leading to the formation of the chroman-4-one ring.

 Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the
product.

o Collect the precipitate by filtration, wash with water, and dry to afford the crude 7-
Fluorochroman-4-one.

o Purify the crude product by recrystallization or column chromatography to obtain the final
compound.

Friedel-Crafts Acylation
(Lewis Acid Catalyst)

3-Fluorophenol + 3-Chloropropionic Acid 3-chIoro-1-(2-hydroxy-4-fluorophenyl)propan-l-oneH |ntramolefg;asre?ycllzatlon }—> 7-Fluorochroman-4-one

Click to download full resolution via product page

Figure 1. Synthetic workflow for 7-Fluorochroman-4-one.

Biological Activities and Potential Applications

The chroman-4-one scaffold is recognized as a "privileged structure” in drug discovery, with
derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial,
and antioxidant effects. The introduction of a fluorine atom can modulate the pharmacokinetic
and pharmacodynamic properties of the molecule.

Anticancer Activity: Sirtuin 2 (SIRT2) Inhibition

Several chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a
class Il histone deacetylase implicated in cell cycle regulation and tumorigenesis. Inhibition of
SIRT2 leads to the hyperacetylation of its substrates, such as a-tubulin, which can disrupt
microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.
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One study reported that a 7-fluoro-substituted chroman-4-one derivative exhibited weak
inhibitory activity against SIRT2. While specific quantitative data (e.g., ICso) for 7-
Fluorochroman-4-one is not available, this finding suggests that the 7-position is amenable to
substitution for the development of SIRT2 inhibitors.
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Figure 2. Proposed mechanism of anticancer activity via SIRT2 inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.

e Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b047714?utm_src=pdf-body
https://www.benchchem.com/product/b047714?utm_src=pdf-body
https://www.benchchem.com/product/b047714?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Treat the cells with various concentrations of 7-Fluorochroman-4-one for a specified period
(e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan
crystals by metabolically active cells.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-
based solution).

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a
microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the ICso
value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antioxidant Activities

Chroman-4-one derivatives have also been investigated for their antimicrobial and antioxidant

properties. The mechanisms of action are varied but can include disruption of microbial cell

membranes and scavenging of reactive oxygen species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism.

Prepare a series of twofold dilutions of 7-Fluorochroman-4-one in a suitable broth medium
in a 96-well plate.

Inoculate each well with a standardized suspension of the test microorganism (bacteria or
fungi).

Include positive (microorganism with no compound) and negative (broth only) controls.

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

Determine the MIC by visual inspection as the lowest concentration of the compound with no
visible turbidity.
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Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the
antioxidant activity of a compound.

e Prepare various concentrations of 7-Fluorochroman-4-one in a suitable solvent (e.qg.,
methanol).

e Add a solution of DPPH in the same solvent to each concentration of the test compound.

» Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

o Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

o Calculate the percentage of DPPH radical scavenging activity and determine the ICso value.

Spectroscopic Data (Predicted)

While experimental spectra for 7-Fluorochroman-4-one are not widely published, the following
are predicted data based on its structure and known spectroscopic trends.

'H NMR (Proton NMR)

e Aromatic Protons (H-5, H-6, H-8): Expected to appear in the range of d 6.5-8.0 ppm. The
fluorine at C-7 will cause coupling with H-6 and H-8, resulting in doublet of doublets or more
complex splitting patterns.

» Methylene Protons (H-2): The protons on the carbon adjacent to the ether oxygen are
expected to resonate around & 4.5 ppm as a triplet.

» Methylene Protons (H-3): The protons on the carbon adjacent to the carbonyl group are
expected to be deshielded and appear around & 2.8 ppm as a triplet.

3C NMR (Carbon NMR)

e Carbonyl Carbon (C-4): Expected to have a chemical shift in the range of d 190-200 ppm.

e Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Expected in the range of 6 100-165
ppm. The carbon bearing the fluorine (C-7) will show a large one-bond C-F coupling
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constant.

o Methylene Carbon (C-2): Expected around & 65-75 ppm.

e Methylene Carbon (C-3): Expected around & 35-45 ppm.

Mass Spectrometry (MS)

e Molecular lon (M+): A peak at m/z = 166, corresponding to the molecular weight of the
compound.

o Key Fragmentation Patterns: Likely fragmentation would involve a Retro-Diels-Alder reaction
of the heterocyclic ring, leading to fragments corresponding to the loss of ethylene (CzHa4) or
other small molecules. Cleavage adjacent to the carbonyl group is also a common
fragmentation pathway for ketones.

Conclusion

7-Fluorochroman-4-one represents a promising scaffold for the development of novel
therapeutic agents. Its synthesis is achievable through established chemical routes, and its
structure suggests potential for a range of biological activities, including anticancer,
antimicrobial, and antioxidant effects. Further investigation is warranted to fully elucidate the
pharmacological profile of this compound and to explore its potential in drug discovery and
development. The experimental protocols provided in this guide offer a starting point for
researchers interested in synthesizing and evaluating 7-Fluorochroman-4-one and its
derivatives.

 To cite this document: BenchChem. [7-Fluorochroman-4-one CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047714#7-fluorochroman-4-one-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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